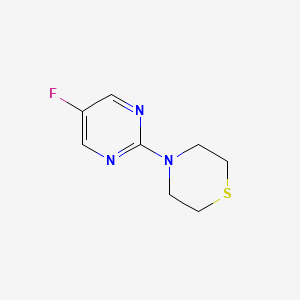

4-(5-Fluoropyrimidin-2-yl)thiomorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-fluoropyrimidin-2-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3S/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPSUGNUSBNVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Chemistry of 4 5 Fluoropyrimidin 2 Yl Thiomorpholine

Quantum Mechanical (QM) Studies

Quantum mechanical methods are foundational in computational chemistry for predicting the electronic structure and reactivity of molecules from first principles.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a powerful and widely used method for investigating the electronic properties of molecules, offering a balance between accuracy and computational demand. rsc.orgdergipark.org.trmdpi.com For 4-(5-Fluoropyrimidin-2-yl)thiomorpholine, DFT calculations would provide the optimized molecular geometry, corresponding to the most stable three-dimensional arrangement of its atoms.

Such calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For example, a DFT study on the related compound 4-(4-nitrophenyl)thiomorpholine was used to determine its preferred conformation and compare theoretical geometric parameters with experimental X-ray crystallography data. mdpi.com This level of analysis for this compound would precisely define its molecular architecture. Key outputs from DFT analysis would include the molecule's total energy, a measure of its stability, and its dipole moment, which dictates its polarity and influences interactions with solvents and biological macromolecules.

Molecular Orbital Analysis and Reactivity Descriptors

The electronic behavior and chemical reactivity of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's capacity as an electron donor, while the LUMO energy indicates its propensity as an electron acceptor. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap typically implies higher reactivity. nih.gov

From these frontier orbital energies, a suite of global reactivity descriptors can be calculated to provide a quantitative picture of the molecule's chemical behavior. These descriptors, derived from DFT calculations, are instrumental in predicting how a molecule will interact in a chemical reaction.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, capturing their movements and conformational changes.

Conformational Analysis and Flexibility of the Thiomorpholine (B91149) Ring

The six-membered thiomorpholine ring is a flexible scaffold that typically adopts a stable chair conformation to minimize steric strain. mdpi.com MD simulations can map the conformational landscape of this ring within the this compound structure, revealing the most probable conformations and the energetic barriers for transitioning between them. By simulating the molecule's dynamics in a solvent, such as water, one can understand how the environment influences the flexibility of the thiomorpholine ring and the orientation of the fluoropyrimidine substituent.

Ligand-Target Interaction Dynamics

In the context of drug discovery, if this compound were identified as an inhibitor of a biological target like a protein kinase, MD simulations would be invaluable. mdpi.com An MD simulation of the ligand-protein complex, typically initiated from a docked pose, can assess the stability of the binding interaction over time. These simulations can highlight key amino acid residues that form persistent interactions (like hydrogen bonds or hydrophobic contacts) with the ligand, and reveal how the ligand and protein adapt to each other's presence.

Molecular Docking and Ligand-Based Design

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target macromolecule. mdpi.com For this compound, docking studies against a relevant protein target would predict its binding mode within the active site. The output includes a binding score, which estimates the binding free energy, and a detailed 3D model of the predicted interactions.

In scenarios where the 3D structure of the biological target is not known, ligand-based design strategies become crucial. These methods leverage the structural information from a set of known active molecules to develop a pharmacophore model—an ensemble of steric and electronic features necessary for biological activity. The this compound molecule could then be evaluated against this model to predict its potential activity.

Virtual Screening Methodologies for Binding Site Prediction

Virtual screening is a powerful computational technique used to identify potential drug candidates from large libraries of small molecules by predicting their binding affinity to a target receptor. nih.govnih.gov For a compound like this compound, where the specific biological target may not be fully elucidated, virtual screening can be employed in a reverse docking approach to predict potential binding sites on various proteins.

Methodologies for predicting the binding site for this compound would typically involve:

Target Identification: Initially, a panel of potential biological targets would be selected based on the structural similarity of the compound to known inhibitors or based on desired therapeutic areas. For instance, given the prevalence of pyrimidine (B1678525) scaffolds in kinase inhibitors, a virtual screen could be performed against a library of kinase crystal structures.

Docking Simulations: Molecular docking simulations would then be performed to predict the preferred orientation and binding affinity of this compound within the active sites of the selected target proteins. nih.gov The scoring functions of the docking software would provide a quantitative estimate of the binding affinity, helping to rank the potential targets.

An illustrative data table for potential binding sites predicted through virtual screening is presented below. Please note that this data is hypothetical and for demonstration purposes.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Protein Kinase A | 1ATP | -8.5 | Val56, Leu173, Asp184 |

| p38 MAP Kinase | 1A9U | -8.2 | Met109, Gly110, Lys53 |

| Cyclin-Dependent Kinase 2 | 1HCK | -7.9 | Phe80, Leu83, Asp86 |

Interaction Fingerprint Analysis

Following virtual screening and docking, interaction fingerprint analysis can provide a more detailed understanding of the binding mode of this compound. This method breaks down the complex protein-ligand interactions into a binary fingerprint, where each bit represents the presence or absence of a specific interaction with a particular amino acid residue.

Key interactions that would be analyzed for this compound include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the sulfur and nitrogen atoms in the thiomorpholine ring could act as hydrogen bond acceptors or donors. The fluorine atom can also participate in weaker hydrogen bonds.

Hydrophobic Interactions: The carbon backbone of the thiomorpholine and pyrimidine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Aromatic Interactions: The pyrimidine ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical interaction fingerprint for this compound with a predicted target is shown below:

| Interaction Type | Interacting Residue |

| Hydrogen Bond | Asp184 |

| Hydrogen Bond | Lys53 |

| Hydrophobic | Val56 |

| Hydrophobic | Leu173 |

| Aromatic (π-π) | Phe80 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR studies are essential for optimizing lead compounds by establishing a mathematical relationship between the chemical structure and biological activity. nih.govnih.gov For this compound, these models would be crucial in guiding the synthesis of more potent and selective analogs.

A SAR study on related thiopyrano[4,3-d]pyrimidine derivatives has shown that the introduction of specific substituents can significantly influence their cytotoxic activity. nih.govnih.gov For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the core structure was found to be beneficial for activity. nih.gov While this is a different system, it highlights the importance of substituent effects, which would also be relevant for modifications of the this compound scaffold.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. mdpi.comnih.govnih.gov For this compound, a pharmacophore model could be generated based on its docked conformation within a predicted binding site.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring.

Hydrogen Bond Donor: The nitrogen atom of the thiomorpholine ring (if protonated).

Hydrophobic Feature: The thiomorpholine ring.

Aromatic Ring: The fluoropyrimidine ring.

A hypothetical pharmacophore model is detailed in the table below:

| Pharmacophoric Feature | Location |

| Hydrogen Bond Acceptor 1 | Pyrimidine N1 |

| Hydrogen Bond Acceptor 2 | Pyrimidine N3 |

| Hydrophobic Center | Centroid of Thiomorpholine Ring |

| Aromatic Ring | Centroid of Fluoropyrimidine Ring |

This model could then be used to screen large compound databases to find novel scaffolds that match these features and may possess similar biological activity. frontiersin.org

Predictive Modeling for Molecular Interactions

Predictive modeling, often employing machine learning algorithms, can be used to forecast the molecular interactions of this compound and its derivatives. mdpi.com By training models on datasets of known ligand-protein interactions, it is possible to predict the binding affinity or even the specific interacting residues for new compounds.

These models can be built using a variety of molecular descriptors, including:

2D Descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.

3D Descriptors: Molecular shape, surface area, and volume.

Quantum Chemical Descriptors: HOMO/LUMO energies, partial charges.

Computational Prediction of Molecular Properties for Design Optimization

Computational tools are invaluable for predicting the physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of drug candidates, thereby guiding their optimization. For this compound, these predictions would be vital for assessing its drug-likeness.

A summary of computationally predicted properties for this compound is presented in the hypothetical table below:

| Property | Predicted Value | Desirable Range |

| Molecular Weight ( g/mol ) | 215.25 | < 500 |

| LogP | 1.8 | -0.4 to 5.6 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Polar Surface Area (Ų) | 54.7 | < 140 |

| Rotatable Bonds | 1 | < 10 |

These predicted properties suggest that this compound has a favorable profile for oral bioavailability according to Lipinski's rule of five. Further computational analysis, such as DFT calculations, could provide deeper insights into its electronic structure and reactivity, aiding in the design of derivatives with improved properties. mdpi.com

Mechanistic Investigations of Molecular Interactions and Biological Activity Excluding Clinical Human Trials

In Vitro Target Engagement and Modulation

Comprehensive in vitro studies are crucial for characterizing the interaction of a compound with its biological targets. However, for 4-(5-Fluoropyrimidin-2-yl)thiomorpholine, specific data on its engagement and modulation of key enzymes and receptors are not readily found in the public domain.

Enzyme Inhibition Studies (e.g., LRRK2, DprE1, CDKs, α-glucosidase)

There is a lack of specific published research detailing the inhibitory activity of this compound against several key enzymes of therapeutic interest, including Leucine-rich repeat kinase 2 (LRRK2), Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), Cyclin-dependent kinases (CDKs), and α-glucosidase.

No specific IC50 (half maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against LRRK2, DprE1, CDKs, or α-glucosidase have been reported in the reviewed literature. This absence of quantitative data prevents an assessment of its potency and selectivity as an inhibitor for these targets.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 | Ki | Source |

| LRRK2 | Data not available | Data not available | N/A |

| DprE1 | Data not available | Data not available | N/A |

| CDKs | Data not available | Data not available | N/A |

| α-glucosidase | Data not available | Data not available | N/A |

This table is provided for illustrative purposes and reflects the current lack of available data.

Similarly, there are no publicly available studies investigating the potential for this compound to act as an allosteric modulator of any enzyme. Allosteric modulators bind to a site distinct from the active site, offering potential advantages in terms of selectivity and nuanced regulation of enzyme activity. Without experimental data, it is not possible to determine if this compound exhibits such a mechanism.

Receptor Binding Studies (e.g., sigma ligands, if related compounds)

Information regarding the affinity and selectivity of this compound for specific receptors, such as sigma receptors, is not available in the public scientific literature.

A comprehensive affinity and selectivity profile, which would involve screening the compound against a panel of receptors, has not been published. This information is critical for understanding the compound's potential therapeutic applications and off-target effects.

Protein-Ligand Interaction Analysis

Detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy, which would provide insights into the specific molecular interactions between this compound and its potential protein targets, have not been made public. Such analyses are fundamental to understanding the basis of its activity and for guiding any future drug design efforts.

Cellular Mechanism of Action Studies (Pre-clinical, In Vitro Cell Line Data Only)

The effects of this compound at the cellular level are a key area of pre-clinical research. The antiproliferative effects of related thiomorpholine (B91149) and fluoropyrimidine derivatives have been documented, suggesting potential avenues of investigation for this specific compound.

While direct studies on this compound are not available, phosphorodiamidate morpholino oligomers, which share the morpholine (B109124) scaffold, have been shown to exert antiproliferative effects by sterically blocking the processing or translation of RNA, such as that of the c-myc gene, leading to cell cycle arrest in the G0/G1 phase nih.gov. The 5-fluoropyrimidine (B1206419) moiety is a well-known component of anticancer drugs that can interfere with pyrimidine (B1678525) nucleotide biosynthesis. It is plausible that this compound could perturb cellular pathways related to cell cycle progression and nucleotide metabolism. However, without specific experimental data, this remains speculative.

There is currently no specific information available on the modulation of enzyme activity by this compound in cellular contexts. The fluoropyrimidine group is characteristic of inhibitors of enzymes involved in pyrimidine metabolism. For instance, related compounds can affect enzymes like dihydroorotate dehydrogenase, UDP kinase, and CTP synthetase nih.gov. The thiomorpholine scaffold has been incorporated into molecules targeting a variety of enzymes, but specific data for this compound is lacking.

The influence of this compound on intracellular signaling cascades has not yet been reported. Given the roles of related compounds in modulating pathways critical for cell proliferation and survival, it is conceivable that this compound could impact signaling networks. However, detailed studies are required to identify any such effects and the specific signaling components involved.

Cell Cycle Analysis (e.g., phase arrest)

Direct studies analyzing the effect of this compound on the cell cycle of cancer or other cell lines have not been reported in the available literature. However, the pyrimidine scaffold is a core component of many molecules known to induce cell cycle arrest. For instance, various 5-trifluoromethylpyrimidine derivatives have been shown to arrest A549 lung cancer cells in the G2/M phase of the cell cycle nih.gov. Similarly, other novel pyrimidine-morpholine hybrids have been observed to induce phase arrest in MCF-7 breast cancer cells nih.gov. The specific impact of the 5-fluoro substitution and the 2-thiomorpholine group on this activity for the target compound remains to be experimentally determined.

Apoptosis Induction Mechanisms

There is no specific research detailing the apoptosis induction mechanisms of this compound. The broader class of pyrimidine derivatives has been widely investigated for its ability to induce apoptosis as a mechanism for anticancer activity. For example, certain thiazolo[5,4-d]pyrimidines with morpholine substitutions have been shown to induce apoptosis in HL-60 and A549 cancer cells, confirmed by the cleavage of PARP-1 and inhibition of procaspase-3 nih.gov. The induction of apoptosis is a common endpoint for kinase inhibitors, a class of drugs to which many pyrimidine derivatives belong acs.orged.ac.uk. The potential of this compound to act through similar pathways, such as the intrinsic or extrinsic apoptosis pathways, has not yet been investigated.

Structure-Activity Relationships (SAR) in Molecular and Cellular Contexts

While a specific structure-activity relationship (SAR) study for this compound is not available, general principles can be drawn from research on related thiopyrimidine and morpholine/thiomorpholine-containing compounds.

Modifications to both the pyrimidine and thiomorpholine rings are known to significantly impact biological activity.

Pyrimidine Ring: The fluorine atom at the C5 position of the pyrimidine ring is a key feature. Halogen substitutions at this position can significantly influence cytotoxic effects, with fluorine often exhibiting a strong inhibitory effect in various pyrimidine hybrids nih.gov. This is often due to fluorine's ability to form key hydrogen bonds or other electrostatic interactions within a biological target's binding site.

Thiomorpholine Moiety: The thiomorpholine scaffold is considered a "privileged" structure in medicinal chemistry, valued for its favorable pharmacokinetic properties jchemrev.comresearchgate.net. Replacing it with other cyclic amines, such as piperazine or modifying its structure, can alter a compound's potency and selectivity. In studies of other heterocyclic compounds, the thiomorpholine moiety has been shown to be important for activity against various targets nih.gov. The sulfur atom in the thiomorpholine ring, compared to the oxygen in a morpholine ring, alters the ring's conformation, lipophilicity, and metabolic stability, which can profoundly affect molecular interactions acs.org.

The conformation of a molecule is critical for its binding affinity and selectivity acs.orgmdpi.com. The thiomorpholine ring typically exists in a chair conformation. The orientation of this ring relative to the fluoropyrimidine core will dictate how the molecule fits into a target protein's binding pocket. The flexibility of the thiomorpholine ring, although limited, can allow for an induced-fit binding mechanism. Altering the thiomorpholine ring, for example, through oxidation of the sulfur to a sulfoxide or sulfone, would significantly change its size, polarity, and hydrogen bonding capacity, thereby affecting its binding affinity and selectivity for a specific target.

The electronic properties of this compound are heavily influenced by its constituent parts.

5-Fluoropyrimidine: The pyrimidine ring is an electron-deficient system. The addition of a highly electronegative fluorine atom at the C5 position further withdraws electron density from the ring. This electronic modification is crucial for molecular recognition, potentially enhancing π-stacking interactions or forming specific halogen bonds with a target protein.

Thiomorpholine: The sulfur atom of the thiomorpholine ring is a potential site for metabolic oxidation. The nitrogen atom's basicity is relatively weak, a feature that can be advantageous for pharmacokinetic properties nih.gov. In studies on other pyrimidine derivatives, electron-withdrawing groups on attached phenyl rings have been shown to result in better activity compared to electron-donating groups, suggesting that the electronic nature of substituents is a key determinant of biological function nih.gov.

Radiosynthesis and Radiolabeling for Mechanistic Imaging Studies

There are no published studies on the specific radiosynthesis or radiolabeling of this compound. However, the presence of a fluorine atom in its structure makes it a candidate for labeling with the positron-emitting radionuclide Fluorine-18 (¹⁸F) for use in Positron Emission Tomography (PET) imaging mdpi.comnih.gov.

The general strategy for producing such a radiotracer often involves nucleophilic substitution on a precursor molecule. For ¹⁸F-labeling of aromatic systems like fluoropyrimidine, a common precursor would be a nitro- or trimethylammonium-substituted pyrimidine. The radiosynthesis would involve reacting this precursor with [¹⁸F]fluoride under elevated temperatures.

PET imaging allows for the non-invasive, quantitative study of biological processes in vivo. If this compound were to be successfully radiolabeled as [¹⁸F]this compound, it could be used in preclinical imaging studies to:

Determine the whole-body biodistribution and pharmacokinetics of the compound.

Verify its engagement with a specific biological target in living subjects.

Assess its ability to cross the blood-brain barrier.

This approach has been successfully applied to other novel F-18-labeled pyrimidine derivatives to evaluate their potential as PET imaging agents for cancer detection rsc.org.

Development of Radiotracers (e.g., 18F-labeling)

There is no available scientific literature detailing the development of "this compound" as a radiotracer. The process of developing a radiotracer typically involves labeling a molecule with a positron-emitting isotope, such as Fluorine-18 (¹⁸F). This process, known as radiosynthesis or radiolabeling, is a critical step in creating a compound that can be detected by a PET scanner. The literature contains numerous examples of other fluoropyrimidine and thiomorpholine-containing molecules that have been successfully labeled with ¹⁸F and evaluated as potential PET tracers for various biological targets. However, specific methodologies, radiochemical yields, purity, or stability data for the radiosynthesis of ¹⁸F-labeled this compound are not documented in published research.

In Vivo Visualization of Molecular Targets in Pre-clinical Models

Consistent with the absence of information on its development as a radiotracer, there are no published preclinical studies describing the use of "this compound" for in vivo visualization of molecular targets. Preclinical imaging studies in animal models, such as mice and rats, are essential for evaluating the potential of a new radiotracer. These studies typically involve administering the radiolabeled compound and using PET imaging to assess its biodistribution, target engagement, and pharmacokinetics. Data from such studies, including standardized uptake values (SUV) in various organs and specific binding to a target of interest, are crucial for determining a radiotracer's utility. As no studies have been published on the radiolabeled form of this compound, there is no data available regarding its performance in preclinical models for visualizing any specific molecular target.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 4-(5-Fluoropyrimidin-2-yl)thiomorpholine is typically achieved through nucleophilic aromatic substitution (SNAr), where thiomorpholine (B91149) displaces a halogen, most commonly chlorine, from the 2-position of a 5-fluoropyrimidine (B1206419) ring. While effective, future research could focus on developing more efficient, scalable, and environmentally benign synthetic methodologies.

Key areas for exploration include:

Catalyst Development: Investigating novel catalyst systems, such as palladium or copper-based catalysts, could facilitate the coupling reaction under milder conditions, potentially improving yields and reducing reaction times.

Flow Chemistry: Transitioning the synthesis from batch processing to a continuous flow setup could offer advantages in terms of safety, scalability, and product consistency.

Microwave-Assisted Synthesis: The use of microwave irradiation could accelerate the SNAr reaction, leading to rapid synthesis and enabling high-throughput screening of analogues.

Alternative Starting Materials: Exploring alternative starting materials, such as 2-sulfonyl- or 2-mesyl-5-fluoropyrimidines, could provide different reactivity profiles and expand the synthetic toolbox.

| Aspect | Current Method (SNAr) | Proposed Novel Pathway (e.g., Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling) |

| Reactants | 2-Chloro-5-fluoropyrimidine, Thiomorpholine, Base (e.g., DIPEA) | 2-Bromo-5-fluoropyrimidine, Thiomorpholine, Palladium Catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Conditions | High temperature, prolonged reaction time | Milder temperature, shorter reaction time |

| Advantages | Readily available starting materials | Higher functional group tolerance, potentially higher yields, broader substrate scope for analogues |

| Challenges | Can require harsh conditions | Catalyst cost and removal, optimization of ligand and base |

A series of morpholine (B109124), thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines have been synthesized in a six-step sequence, showcasing multi-step pathways that could be adapted for creating complex derivatives. nih.gov

Advanced Computational Approaches for Structure-Based Design

Computational chemistry offers powerful tools to guide the design of novel analogues of this compound with improved properties. taylorandfrancis.com Integrating structure-based and ligand-based methods can enhance the efficiency of drug design. nih.gov

Future computational studies could involve:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Developing 3D-QSAR models can help to understand the relationship between the three-dimensional structure of analogues and their biological activity, guiding the design of more potent compounds. mdpi.com

Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives within the target's active site. semanticscholar.org

Density Functional Theory (DFT) Calculations: DFT can be employed to analyze the compound's electronic structure, molecular orbitals (HOMO/LUMO), and reactivity, providing insights into its chemical behavior. mdpi.com

Machine Learning and AI: Utilizing artificial intelligence models can accelerate the prediction of molecular properties, bioactivity, and potential off-target effects, enabling the rapid screening of vast virtual libraries of derivatives. taylorandfrancis.com

| Computational Method | Application for this compound Derivatives | Potential Outcome |

| Molecular Docking | Predict binding poses and affinities against a panel of kinase or enzyme targets. | Identification of high-affinity binders and key interacting residues. |

| 3D-QSAR | Correlate structural modifications (e.g., substitutions on the thiomorpholine ring) with changes in biological activity. | A predictive model to guide the synthesis of more potent analogues. |

| MD Simulations | Simulate the dynamic behavior of the compound within a protein's binding pocket over time. | Assessment of binding stability and conformational changes. |

| ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early-stage filtering of candidates with poor pharmacokinetic properties. |

Identification of New Molecular Targets for Research Applications

The hybrid structure of this compound suggests it could interact with a variety of biological targets. The pyrimidine (B1678525) ring is a key feature in many kinase inhibitors, while thiomorpholine derivatives have shown diverse biological activities. jchemrev.comresearchgate.net A compound containing a 4-(5-fluoropyrimidin-2-yl)oxy moiety has been investigated as a potential inhibitor of the DprE1 enzyme, which is crucial for the cell wall synthesis of Mycobacterium tuberculosis. researchgate.net

Strategies for identifying new targets include:

Phenotypic Screening: Testing the compound in various cell-based assays (e.g., cancer cell proliferation, anti-inflammatory, or antimicrobial assays) to identify a biological effect.

Target-Based Screening: Screening the compound against panels of known drug targets, such as kinases, proteases, or G-protein coupled receptors.

Chemical Proteomics: Utilizing affinity-based probes derived from the parent compound to isolate and identify its direct protein binding partners from cell lysates.

| Potential Target Class | Rationale for Investigation | Example Research Application |

| Kinases | The pyrimidine scaffold is a common "hinge-binding" motif in kinase inhibitors. | Screening against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, BTK). |

| Bacterial Enzymes | Fluoropyrimidines are used in antimicrobials; related structures show activity against targets like DprE1. researchgate.net | Evaluation of antimicrobial activity against pathogenic bacteria, such as M. tuberculosis. |

| Viral Enzymes | Pyrimidine analogues are foundational to many antiviral therapies (e.g., reverse transcriptase inhibitors). | Testing for inhibitory activity against viral polymerases or proteases. |

| Dipeptidyl Peptidase IV (DPP-IV) | Thiomorpholine derivatives have been explored as inhibitors of DPP-IV for the treatment of type 2 diabetes. researchgate.net | Investigating the compound's potential as an anti-diabetic agent. |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. mskcc.org Developing probes based on the this compound scaffold could enable a deeper understanding of its mechanism of action. olemiss.edu

Probe development could proceed by:

Introducing Reporter Tags: Synthesizing analogues that incorporate fluorescent dyes (for cellular imaging), biotin (for affinity purification and target identification), or radioactive isotopes (for imaging in organisms). mskcc.org

Creating Photoaffinity Probes: Designing derivatives with photoreactive groups that can be used to covalently label binding partners upon UV irradiation, facilitating target identification.

Developing Activity-Based Probes: For enzymatic targets, probes can be designed to react covalently with active site residues, allowing for the profiling of enzyme activity in complex biological samples. rsc.org

Integration of Multi-Omics Data in Mechanistic Research

To obtain a comprehensive understanding of the cellular effects of this compound, an integrative multi-omics approach is invaluable. nih.govfrontiersin.org By treating a biological system (e.g., a cancer cell line) with the compound and analyzing global changes at different molecular levels, researchers can generate hypotheses about its mechanism of action. researchgate.net

A multi-omics workflow could include:

Transcriptomics (RNA-seq): To identify genes whose expression is significantly altered by the compound.

Proteomics: To quantify changes in protein abundance and identify post-translational modifications, which can reveal affected signaling pathways.

Metabolomics: To measure changes in the levels of small-molecule metabolites, providing a functional readout of the cellular metabolic state. mdpi.com

Integrating these datasets can provide a holistic picture of the compound's impact, connecting its direct molecular interactions to broader cellular responses and phenotypes. frontiersin.org

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(5-Fluoropyrimidin-2-yl)thiomorpholine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between a fluoropyrimidine derivative and thiomorpholine. A common approach employs a base (e.g., NaOH) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) to facilitate the displacement of leaving groups (e.g., halogens) on the pyrimidine ring . Alternative routes may use microwave-assisted synthesis to reduce reaction times. Purity optimization requires post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Basic: What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Key techniques include:

- NMR spectroscopy : and NMR to verify substituent positions and thiomorpholine ring conformation.

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.

- HPLC : For purity assessment (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

- X-ray crystallography : For definitive structural elucidation, though this requires high-quality single crystals .

Advanced: How does fluorination at the pyrimidine 5-position influence structure-activity relationships (SAR) compared to other halogens (e.g., Cl, Br)?

Fluorination enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism. Comparative SAR studies with chloro- or bromo-substituted analogs show that the 5-fluoro group improves target binding affinity in kinase inhibition assays (e.g., IC values reduced by 2–3 fold) due to its electronegativity and smaller van der Waals radius. However, this substitution may reduce solubility, necessitating formulation adjustments .

Advanced: What are the stability challenges of this compound under varying pH and oxidative conditions?

The thiomorpholine sulfur atom is prone to oxidation, forming sulfoxide or sulfone derivatives, particularly under acidic or oxidative conditions (e.g., HO, MCPBA) . Stability studies recommend:

- Storage at neutral pH (6–8) in inert atmospheres.

- Avoiding prolonged exposure to light or temperatures >25°C.

- Use of antioxidants (e.g., BHT) in solution formulations. Degradation pathways should be monitored via LC-MS to identify oxidation byproducts .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Discrepancies may arise from differences in:

- Assay conditions : Varying pH, temperature, or solvent (DMSO vs. aqueous buffers) can alter compound solubility and activity.

- Cell lines or enzyme isoforms : Target specificity may differ (e.g., kinase inhibition in HeLa vs. HEK293 cells).

- Purity levels : Impurities >5% can skew results; orthogonal purity validation (HPLC, NMR) is critical.

Controlled replication studies with standardized protocols are essential to resolve contradictions .

Advanced: What strategies optimize the compound’s biological activity for specific therapeutic targets (e.g., antimicrobial or anticancer applications)?

- Scaffold modification : Introduce electron-withdrawing groups (e.g., CF) to the pyrimidine ring to enhance target binding.

- Prodrug design : Mask the thiomorpholine sulfur with acetyl groups to improve pharmacokinetics.

- Combination studies : Synergistic effects with existing drugs (e.g., cisplatin in cancer) can be explored via checkerboard assays .

Basic: How does the thiomorpholine moiety in this compound confer uniqueness compared to morpholine or piperazine analogs?

The thiomorpholine sulfur enhances lipophilicity, improving membrane permeability. Unlike morpholine (oxygen-based), the sulfur atom acts as a "metabolically soft spot," enabling controlled oxidation to sulfoxides/sulfones, which can modulate activity or serve as synthetic intermediates. Piperazine analogs lack this redox flexibility .

Advanced: What regioselectivity challenges arise during substitution reactions on the pyrimidine ring, and how can they be mitigated?

Reactions at the pyrimidine 2- and 4-positions compete due to similar electronic environments. Regioselectivity can be controlled by:

- Directing groups : Use of nitro or amino substituents to guide nucleophilic attack.

- Catalysts : Pd-mediated cross-coupling for precise functionalization.

- Temperature modulation : Lower temperatures (0–25°C) favor 2-substitution in some cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.